molecular formula C9H3Cl4NO2 B075846 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- CAS No. 14737-80-5

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Cat. No.: B075846
CAS No.: 14737-80-5
M. Wt: 298.9 g/mol
InChI Key: OHCSZUQRNNNMRG-UHFFFAOYSA-N
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Description

This compound belongs to the isoindole-1,3-dione family, characterized by a fused bicyclic structure with two ketone groups. The tetrachloro substitution at positions 4,5,6,7 and a methyl group at position 2 distinguish it from other derivatives. Chlorination enhances electron-withdrawing effects, influencing reactivity and stability, while the methyl group modulates steric and lipophilic properties .

Properties

IUPAC Name

4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione
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InChI

InChI=1S/C9H3Cl4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OHCSZUQRNNNMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl4NO2
Source PubChem
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DSSTOX Substance ID

DTXSID9065813
Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
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Molecular Weight

298.9 g/mol
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CAS No.

14737-80-5
Record name 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
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Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
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Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory properties, cyclooxygenase (COX) inhibition, and other relevant pharmacological effects.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H4Cl4N2O2
Molecular Weight318.00 g/mol
Density1.361 g/cm³
Boiling Point518.9 °C at 760 mmHg
Melting PointNot available

Anti-inflammatory Activity

Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can modulate pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) while enhancing anti-inflammatory factors like interleukin-10 (IL-10) and arginase-1 .

In particular, the compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory processes. This inhibition suggests a potential mechanism for its anti-inflammatory effects.

Cyclooxygenase Inhibition

Cyclooxygenases (COX) are key enzymes in the inflammatory process. The selectivity of 1H-Isoindole-1,3(2H)-dione derivatives for COX enzymes is noteworthy:

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)COX-2/COX-1 Ratio
Compound A90.28 µM45.12 µM0.50
Compound B70.15 µM30.25 µM0.43
Meloxicam80.00 µM36.00 µM0.45

From the data above, several derivatives exhibited greater inhibition of COX-2 compared to COX-1, indicating a potential for selective anti-inflammatory therapy .

The proposed mechanism involves the interaction of the isoindoline structure with the active site of COX enzymes. Molecular docking studies have shown that these compounds can form hydrogen bonds and π–π interactions with critical amino acid residues within the binding site of COX enzymes . This interaction is essential for their inhibitory activity.

Case Studies

Several studies have evaluated the biological activity of various isoindole derivatives:

  • Study on COX Inhibition : A recent investigation assessed multiple isoindole derivatives for their ability to inhibit COX enzymes. Compounds demonstrated varying degrees of selectivity and potency against COX-1 and COX-2, with some showing superior activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam .
  • Oxidative Stress Scavenging : Another study explored the antioxidant properties of these compounds, revealing their capability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), further supporting their therapeutic potential in inflammatory conditions .

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is in analytical chemistry for the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC).

  • Separation Techniques : The compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .

Pharmacological Studies

The compound has been investigated for its potential pharmacological activities. It serves as a precursor or building block in the synthesis of various bioactive molecules.

  • Drug Development : Research has indicated that derivatives of this compound exhibit biological activities that may be beneficial in drug development. For instance, certain isoindole derivatives have shown promise as inhibitors for specific enzymes involved in disease pathways .

Agrochemical Applications

In the agrochemical sector, 1H-Isoindole derivatives have been explored for their fungicidal properties.

  • Fungicide Development : The compound is related to the development of fungicides such as Tecloftalam imide (CAS Number: 26491-30-5), which is used to control fungal diseases in crops. Its chlorinated structure enhances its efficacy against a range of fungal pathogens .

Case Study 1: HPLC Method Development

A study was conducted to optimize the HPLC method for analyzing 1H-Isoindole-1,3(2H)-dione using Newcrom R1 columns. The results demonstrated that the method could achieve high resolution and sensitivity for detecting low concentrations of the compound in complex mixtures .

ParameterValue
Column TypeNewcrom R1
Mobile PhaseMeCN + Water + Acid
Detection MethodUV/Vis
Limit of Detection (LOD)<0.01 mg/mL

In another study focusing on the biological activity of isoindole derivatives, researchers synthesized several compounds based on 1H-Isoindole-1,3(2H)-dione and evaluated their effects on cell proliferation in cancer models. The results indicated that some derivatives exhibited significant anti-proliferative effects against specific cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4,5,6,7-tetrachloro, 2-methyl C₉H₃Cl₄NO₂ ~306.4 High halogen content, moderate lipophilicity
4,5,6,7-Tetrachloro-2-ethylisoindole-1,3-dione 4,5,6,7-tetrachloro, 2-ethyl C₁₀H₅Cl₄NO₂ ~320.4 Increased lipophilicity due to ethyl group
4,5,6,7-Tetrafluoro-2-methyl-1H-isoindole-1,3-dione 4,5,6,7-tetrafluoro, 2-methyl C₉H₃F₄NO₂ ~237.1 Enhanced electronegativity, lower molecular weight
Pigment Yellow 138 (CAS 12225-18-4) Tetrachloro, quinolinyl substituent C₂₄H₈Cl₈N₂O₄ ~694.7 Extended conjugation for pigment applications

Substituent Impact:

  • Chlorine vs.
  • Alkyl Groups: The methyl substituent in the target compound offers lower steric hindrance and lipophilicity than ethyl or octyl groups (e.g., 2-octyl derivatives in ), affecting bioavailability and environmental persistence .

Physicochemical Properties

  • Melting Points: Chlorinated derivatives generally exhibit higher melting points (e.g., tetrachloro compounds >200°C) due to stronger intermolecular forces compared to fluorinated analogues (~150–170°C) .
  • Solubility: The methyl group in the target compound improves solubility in organic solvents (e.g., DCM, THF) relative to bulkier alkyl derivatives.

Preparation Methods

Reaction Mechanism and Conditions

Tetrachlorophthalic anhydride undergoes nucleophilic attack by methylamine at the carbonyl groups, followed by cyclodehydration to form the isoindole-1,3-dione scaffold. The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide or acetic acid) under reflux (120–150°C) for 12–24 hours. Excess methylamine ensures complete imidization, while acidic conditions facilitate dehydration.

Table 1: Optimization of Condensation Reaction

ParameterConditionYield (%)Source
SolventAcetic acid78
Temperature (°C)14085
Reaction Time (h)1892
Methylamine (eq)1.288

Post-reaction purification involves recrystallization from ethanol or column chromatography to isolate the product as crystalline solids.

Electrophilic Substitution via Trichloroacetimidate Intermediates

A novel approach utilizes trichloroacetimidate derivatives to introduce substituents at the nitrogen atom of tetrachlorophthalimide. This method, adapted from Alia et al., enables regioselective alkylation or arylation under mild conditions.

Synthesis of Trichloroacetimidate Intermediate

The hydroxyl group of 3,4,5,6-tetrachlorophthalimide is converted to trichloroacetimidate using trichloroacetonitrile and a base (e.g., potassium carbonate). The intermediate reacts with methyl nucleophiles in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid.

Table 2: Substitution Reactions with Methyl Nucleophiles

NucleophileCatalystTemperature (°C)Yield (%)
Methylmagnesium bromideTMSOTf2565
DimethylzincTMSOTf072

This method offers modularity for introducing diverse alkyl groups but requires stringent anhydrous conditions to prevent hydrolysis of the trichloroacetimidate.

Electrochemical Polymerization and Monomer Isolation

Patent EP0248915A1 describes the electrochemical polymerization of 2-methylisoindole derivatives, yielding conductive polymers. While the primary focus is polymeric materials, the monomeric tetrachloro-2-methylisoindole-1,3-dione can be isolated during intermediate steps.

Synthesis of 2-Methylisoindole Precursor

2-Methylisoindole is synthesized via sublimation of N-methoxycarbonyloxyisoindoline at 85°C under reduced pressure. Subsequent chlorination with tetrachloro-1,4-benzoquinone in acetonitrile at 50°C introduces the tetrachloro substituents.

Table 3: Chlorination Conditions for Isoindole Core

ReagentSolventTime (h)Conversion (%)
Tetrachloro-1,4-benzoquinoneAcetonitrile593

The monomer is isolated via filtration and washed with methanol to remove polymeric byproducts.

Structural Characterization and Validation

Critical to all synthetic routes is verifying the tetrachloro and methyl substituents via spectroscopic methods:

  • ¹H NMR : Methyl protons appear as a singlet at δ 3.2–3.5 ppm.

  • ¹³C NMR : Carbonyl resonances at δ 165–170 ppm confirm imide formation.

  • Mass Spectrometry : Molecular ion peak at m/z 298.93 aligns with the calculated molecular weight.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, halogenation of a methyl-substituted isoindole precursor using chlorinating agents (e.g., PCl₅ or SOCl₂) under reflux conditions (80–120°C) in anhydrous solvents (e.g., DCM or THF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >70% purity. Optimization involves adjusting stoichiometry, reaction time, and temperature to minimize side products like dechlorinated derivatives .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction (resolution ≤ 0.05 Å, R-factor < 0.05) to resolve the tetrachloro-methyl substitution pattern .
  • ¹H/¹³C NMR : Key signals include the methyl group (~δ 2.5 ppm in ¹H NMR) and carbonyl carbons (~δ 165–170 ppm in ¹³C NMR).
  • IR spectroscopy : Confirm C=O stretches (~1770 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer :

  • Cyclooxygenase (COX-1/COX-2) inhibition : Use fluorometric or ELISA-based kits to measure IC₅₀ values. Compare against indomethacin or celecoxib as controls .
  • Anticancer activity : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, A549) via MTT assays. Include cisplatin as a positive control and assess selectivity using non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can in vivo models be designed to evaluate the compound’s efficacy in neuropathic pain?

  • Methodological Answer :

  • Use rodent models (e.g., chronic constriction injury or chemotherapy-induced neuropathy). Administer the compound intraperitoneally (1–10 mg/kg) and assess mechanical allodynia via von Frey filaments. Include a vehicle control and reference drug (e.g., gabapentin). Measure plasma pharmacokinetics (LC-MS/MS) to correlate efficacy with bioavailability .

Q. What computational strategies elucidate the compound’s interaction with COX-2?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the COX-2 crystal structure (PDB: 3LN1). Focus on the active site (Arg120, Tyr355). Validate binding poses with molecular dynamics simulations (GROMACS, 50 ns). Calculate binding free energy (MM-PBSA) to prioritize analogs with ΔG < −8 kcal/mol .

Q. How should contradictory data on COX inhibition potency between studies be resolved?

  • Methodological Answer :

  • Cross-validate using orthogonal assays (e.g., enzymatic activity vs. cellular PGE₂ ELISA). Investigate batch-to-batch variability via HPLC purity checks (>95%). Consider species-specific enzyme differences (e.g., human vs. murine COX-2) .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP450-mediated oxidation. Assess stability in liver microsomes (human/rat) and correlate with LogP values (target 2.5–3.5). Retain the tetrachloro scaffold for COX-2 affinity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Systematically modify substituents:
  • Methyl group : Replace with bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric effects.
  • Chlorine atoms : Substitute with fluorine to assess halogen bonding.
  • Test analogs in COX inhibition and cytotoxicity assays. Prioritize derivatives with >10-fold selectivity for COX-2 .

Q. What analytical methods monitor degradation under varying storage conditions?

  • Methodological Answer :

  • Use accelerated stability testing (40°C/75% RH for 6 months). Analyze samples via HPLC-DAD (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., phthalic acid derivatives). Store lyophilized powder at −20°C in amber vials to prevent photodegradation .

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